4-(Oxetan-3-yl)piperidine Hemioxalate 4-(Oxetan-3-yl)piperidine Hemioxalate
Brand Name: Vulcanchem
CAS No.: 1257294-01-1; 1394319-81-3; 1523606-46-3
VCID: VC6445259
InChI: InChI=1S/2C8H15NO.C2H2O4/c2*1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6)
SMILES: C1CNCCC1C2COC2.C1CNCCC1C2COC2.C(=O)(C(=O)O)O
Molecular Formula: C18H32N2O6
Molecular Weight: 372.462

4-(Oxetan-3-yl)piperidine Hemioxalate

CAS No.: 1257294-01-1; 1394319-81-3; 1523606-46-3

Cat. No.: VC6445259

Molecular Formula: C18H32N2O6

Molecular Weight: 372.462

* For research use only. Not for human or veterinary use.

4-(Oxetan-3-yl)piperidine Hemioxalate - 1257294-01-1; 1394319-81-3; 1523606-46-3

Specification

CAS No. 1257294-01-1; 1394319-81-3; 1523606-46-3
Molecular Formula C18H32N2O6
Molecular Weight 372.462
IUPAC Name oxalic acid;4-(oxetan-3-yl)piperidine
Standard InChI InChI=1S/2C8H15NO.C2H2O4/c2*1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6)
Standard InChI Key QNRCCNUCCUODHO-UHFFFAOYSA-N
SMILES C1CNCCC1C2COC2.C1CNCCC1C2COC2.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

4-(Oxetan-3-yl)piperidine hemioxalate is a salt composed of a 4-(oxetan-3-yl)piperidine cation and a hemioxalate anion. The IUPAC name, oxalic acid;4-(oxetan-3-yl)piperidine, reflects this ionic pairing . Key identifiers include:

PropertyValueSource
CAS Numbers1257294-01-1, 1394319-81-3, 1523606-46-3
Molecular FormulaC₁₈H₃₂N₂O₆
Molecular Weight372.462 g/mol
SMILESC1CNCCC1C2COC2.C1CNC
InChI KeyQNRCCNUCCUODHO-UHFFFAOYSA-N

The oxetane ring (a four-membered cyclic ether) introduces steric strain, enhancing reactivity, while the piperidine moiety provides a nitrogen-containing scaffold amenable to derivatization .

Spectral and Physicochemical Characteristics

Though specific spectral data (e.g., NMR, IR) are unavailable in public sources, the compound’s hemioxalate form suggests strong hydrogen-bonding networks, inferred from its crystalline solid state. The oxalic acid component lowers solubility in nonpolar solvents, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for dissolution .

Synthesis and Chemical Behavior

Synthetic Pathways

The synthesis of 4-(oxetan-3-yl)piperidine hemioxalate proceeds through two primary stages:

  • Formation of 4-(Oxetan-3-yl)piperidine:

    • Piperidine is functionalized at the 4-position via nucleophilic substitution or coupling reactions with oxetane-3-yl precursors.

    • Catalytic methods (e.g., palladium-mediated cross-coupling) may enhance yield and regioselectivity.

  • Salt Formation with Oxalic Acid:

    • The free base is treated with oxalic acid in a stoichiometric ratio to precipitate the hemioxalate salt.

    • Recrystallization from ethanol/water mixtures achieves ≥97% purity.

Reactivity and Stability

The compound’s reactivity is dominated by:

  • Oxetane Ring Opening: Under acidic or nucleophilic conditions, the strained oxetane may undergo ring-opening reactions, forming ether or ester derivatives .

  • Piperidine Functionalization: The secondary amine in piperidine participates in alkylation, acylation, or Schiff base formation.
    Stability studies indicate that the compound degrades above 200°C, with hygroscopicity requiring anhydrous storage .

Applications in Pharmaceutical Research

Drug Discovery and Medicinal Chemistry

The compound’s structural motifs align with trends in small-molecule drug design:

  • Oxetane as a Bioisostere: The oxetane ring often replaces carbonyl groups or tert-butyl moieties to improve solubility and metabolic stability .

  • Piperidine as a Scaffold: Piperidine derivatives are prevalent in CNS drugs (e.g., analgesics, antipsychotics) due to their blood-brain barrier permeability.

Hazard CategoryCodePrecautionary Measures
Acute Toxicity (Oral)H302Use fume hood; avoid ingestion
Skin IrritationH315Wear nitrile gloves
Respiratory IrritationH335Use NIOSH-approved respirator

Occupational Exposure Limits

The occupational exposure band (OEB) rating is E, mandating airborne concentration limits ≤0.01 mg/m³ . Engineering controls (e.g., closed-system processing) are critical to minimizing exposure .

SupplierPurityLead TimeBulk Pricing
Apollo Scientific97%4–6 weeksVolume discounts
Manchester Organics97%6 weeksNegotiable

Regulatory Compliance

The compound is labeled “For research use only”, excluding human or veterinary applications . International shipping requires compliance with IATA/ADR regulations for toxic solids .

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